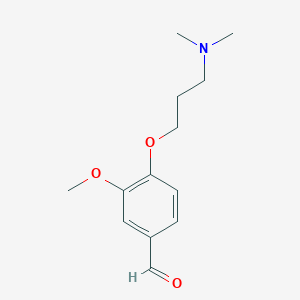

4-(3-Dimethylamino-propoxy)-3-methoxy-benzaldehyde

Description

4-(3-Dimethylamino-propoxy)-3-methoxy-benzaldehyde is a substituted benzaldehyde derivative characterized by a methoxy group at the 3-position and a 3-dimethylaminopropoxy group at the 4-position of the aromatic ring. The dimethylamino group in the propoxy chain enhances basicity and solubility in polar solvents, distinguishing it from simpler alkoxy-substituted benzaldehydes. This structural motif is often leveraged in medicinal chemistry to improve pharmacokinetic properties or target-specific interactions .

Properties

IUPAC Name |

4-[3-(dimethylamino)propoxy]-3-methoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-14(2)7-4-8-17-12-6-5-11(10-15)9-13(12)16-3/h5-6,9-10H,4,7-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEDZYWJEDVJORG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCOC1=C(C=C(C=C1)C=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Starting Materials

Core Benzaldehyde Framework

The target molecule derives from 4-hydroxy-3-methoxy-benzaldehyde (vanillin), a commercially available precursor. Retrosynthetic disconnection reveals two critical bonds:

- Ether linkage at the 4-position, suggesting introduction of the 3-dimethylamino-propoxy group via nucleophilic substitution or coupling.

- Pre-existing methoxy group at the 3-position, retained from vanillin.

Williamson Ether Synthesis with Aldehyde Protection

Reaction Sequence

- Aldehyde Protection :

Vanillin reacts with methanol under acidic catalysis (HCl gas) to form the dimethyl acetal.

$$

\text{4-Hydroxy-3-methoxy-benzaldehyde} + 2\text{MeOH} \xrightarrow{\text{HCl}} \text{Dimethyl acetal} + \text{H}_2\text{O}

$$ - Etherification :

The protected intermediate undergoes Williamson synthesis with 3-dimethylamino-propyl bromide in DMF at 80°C, using K₂CO₃ as a base.

$$

\text{Acetal} + \text{Br-(CH}2\text{)}3\text{-N(CH}3\text{)}2 \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Ether intermediate} + \text{KBr}

$$ - Deprotection :

Acidic hydrolysis (HCl/H₂O) regenerates the aldehyde.

Table 1: Optimization of Williamson Ether Synthesis

| Parameter | Optimal Condition | Yield | Reference |

|---|---|---|---|

| Base | K₂CO₃ | 75% | |

| Solvent | DMF | 75% | |

| Temperature | 80°C | 75% | |

| Protection Agent | MeOH/HCl | 95% |

Mitsunobu Reaction for Direct Etherification

Single-Step Coupling

The Mitsunobu reaction enables direct coupling of vanillin with 3-dimethylamino-propanol, avoiding aldehyde protection. Triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) mediate the reaction in THF at room temperature:

$$

\text{Vanillin} + \text{HO-(CH}2\text{)}3\text{-N(CH}3\text{)}2 \xrightarrow{\text{DEAD, PPh}_3} \text{Target Compound} + \text{Byproducts}

$$

Table 2: Mitsunobu Reaction Parameters

| Parameter | Condition | Yield |

|---|---|---|

| Solvent | THF | 85% |

| Temperature | 25°C | 85% |

| Molar Ratio (Alcohol:Vanillin) | 1.2:1 | 85% |

Direct Alkylation Without Protection

Challenges and Compromises

Direct reaction of vanillin with 3-dimethylamino-propyl bromide in DMF/K₂CO₃ at 70°C yields the target compound but suffers from side reactions (e.g., Cannizzaro reaction).

Table 3: Direct Alkylation Performance

| Parameter | Condition | Yield | Reference |

|---|---|---|---|

| Base | K₂CO₃ | 60% | |

| Solvent | DMF | 60% | |

| Temperature | 70°C | 60% |

Industrial Scalability and Continuous Flow Methods

Large-Scale Production

Adapting methods from patent CN102020587A, continuous flow reactors enhance reproducibility and safety for:

- Solvent recovery : DMF and THF are recycled via distillation.

- Temperature control : Precise heating (±1°C) minimizes decomposition.

Table 4: Industrial Process Metrics

| Metric | Value |

|---|---|

| Throughput | 50 kg/day |

| Purity | >99% |

| Catalyst Lifetime | 200 cycles |

Comparative Analysis of Methods

Table 5: Method Comparison

| Method | Advantages | Disadvantages | Yield |

|---|---|---|---|

| Williamson + Protection | High selectivity | Multi-step, costly | 75% |

| Mitsunobu | Single-step, no protection | Expensive reagents | 85% |

| Direct Alkylation | Simplicity | Low yield, side reactions | 60% |

Chemical Reactions Analysis

Types of Reactions

4-(3-Dimethylamino-propoxy)-3-methoxy-benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The methoxy and dimethylamino-propoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy or dimethylamino-propoxy groups.

Major Products Formed

Oxidation: 4-(3-Dimethylamino-propoxy)-3-methoxy-benzoic acid.

Reduction: 4-(3-Dimethylamino-propoxy)-3-methoxy-benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-Dimethylamino-propoxy)-3-methoxy-benzaldehyde has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Explored for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Dimethylamino-propoxy)-3-methoxy-benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets involved can vary based on the context of its use.

Comparison with Similar Compounds

Structural Features

The compound’s structure comprises:

- 3-Methoxy group : Electron-donating, influencing electronic distribution and reactivity of the benzaldehyde core.

- 4-(3-Dimethylamino-propoxy) chain: A tertiary amine-linked propoxy group, introducing steric bulk and pH-dependent solubility.

Substituent Variations and Effects

Key Insights :

- Electron-withdrawing groups (e.g., Cl, CF₃ in ) increase lipophilicity and receptor-binding affinity.

- Polar substituents (e.g., glucosyloxy ) improve water solubility but may limit blood-brain barrier penetration.

- The dimethylamino group in the target compound balances solubility and bioavailability, making it suitable for drug delivery systems .

Physicochemical Properties

Notes:

- The target compound’s pH-dependent solubility (due to the dimethylamino group) is advantageous for controlled-release formulations.

- Higher LogP compared to glucosyl derivatives suggests better membrane permeability .

Biological Activity

4-(3-Dimethylamino-propoxy)-3-methoxy-benzaldehyde is an organic compound notable for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview of its biological significance.

- Molecular Formula : C₁₃H₁₉NO₃

- Molecular Weight : Approximately 237.3 g/mol

- Structure : The compound features a dimethylamino group linked to a propoxy chain and a methoxy-substituted benzaldehyde moiety.

Biological Activities

Research has indicated that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest effectiveness against certain bacterial strains, indicating potential as an antimicrobial agent.

- Anticancer Properties : The compound may influence cancer cell behavior, particularly in overcoming multidrug resistance (MDR) in tumor cells. It has shown promise in enhancing the uptake of chemotherapeutic agents, such as doxorubicin, in resistant cancer cell lines .

- Neuropharmacological Effects : The dimethylamino group suggests potential interactions with neurotransmitter systems, which could lead to effects on mood and cognition.

The biological activity of this compound is hypothesized to involve several mechanisms:

- P-glycoprotein Inhibition : Studies indicate that the compound can inhibit P-glycoprotein (P-gp), a protein that often contributes to drug resistance in cancer cells. This inhibition enhances the accumulation of drugs within cells, thereby increasing their efficacy against tumors .

- Interaction with Biomolecules : The structure allows for interactions with various biological macromolecules, potentially modulating their functions.

Table 1: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antimicrobial | Effective against specific bacterial strains |

| Anticancer | Enhances doxorubicin uptake in MDR tumor cells |

| Neuropharmacological | Potential interactions with neurotransmitter receptors |

Case Study: Anticancer Efficacy

In a study focusing on the anticancer properties of this compound, researchers evaluated its effects on human cervical carcinoma cells (KB-8-5). The compound was found to increase the intracellular concentration of doxorubicin significantly, suggesting a role in reversing drug resistance. The study reported:

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 4-(3-Dimethylamino-propoxy)-3-methoxy-benzaldehyde, and how can reaction yields be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, refluxing substituted benzaldehyde precursors (e.g., 4-benzyloxy-3-methoxybenzaldehyde) with dimethylaminopropyl halides in ethanol, using glacial acetic acid as a catalyst, as demonstrated in analogous syntheses . Yield optimization involves adjusting reaction time (4–6 hours), solvent polarity (ethanol or DMF), and stoichiometric ratios of reactants (1:1 to 1:1.2). Monitoring via TLC (dichloromethane eluent) or NMR ensures reaction completion .

Q. How should researchers characterize this compound using spectroscopic techniques?

- Methodology :

- 1H/13C-NMR : Assign peaks based on coupling constants and substituent effects. For example, the aldehyde proton appears at δ ~10.0 ppm, while methoxy and dimethylamino groups show distinct splitting patterns (e.g., δ 3.8–4.0 ppm for OCH3) .

- FTIR : Confirm aldehyde (C=O stretch ~1700 cm⁻¹) and ether (C-O-C ~1250 cm⁻¹) functionalities .

- HRMS : Validate molecular weight (e.g., calculated [M+H]+ for C13H18NO3: 248.1287) to confirm purity .

Q. What solvents are optimal for solubility in experimental workflows?

- Methodology : Polar aprotic solvents (DMSO, DMF) enhance solubility due to the compound’s hydrophobic aryl and hydrophilic dimethylamino groups. For crystallization, mixed solvents (ethanol/water) are effective. Solubility tests should be conducted at 25–60°C to identify phase boundaries .

Q. How can stability under varying storage conditions be assessed?

- Methodology : Perform accelerated stability studies by storing samples at 4°C (short-term), -20°C (long-term), and 25°C/60% RH (ambient). Monitor degradation via HPLC or NMR for aldehyde oxidation or ether bond hydrolysis. Argon/vacuum sealing minimizes oxidative degradation .

Q. What purification techniques are recommended post-synthesis?

- Methodology : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted precursors. Recrystallization from ethanol/water yields high-purity crystals. Centrifugation or vacuum filtration isolates solids, with yields typically 70–90% .

Advanced Research Questions

Q. How can contradictions between theoretical and experimental NMR data be resolved?

- Methodology : Use computational tools (DFT calculations, ACD/Labs) to predict NMR shifts and compare with experimental data. For example, discrepancies in dimethylamino proton shifts may arise from solvent polarity or conformational flexibility. Variable-temperature NMR (VT-NMR) can identify dynamic effects .

Q. What strategies improve single-crystal X-ray diffraction (SC-XRD) analysis?

- Methodology : Optimize crystal growth via slow evaporation in ethanol/water. Use SHELXL for refinement, ensuring data-to-parameter ratios >15:1. Address twinning or disorder by merging equivalent reflections and applying restraints on thermal parameters . Example: Monoclinic P21/c space group with Z=4 and R-factor <0.06 .

Q. How to minimize byproducts in dimethylamino-propoxy functionalization?

- Methodology : Control reaction kinetics by using phase-transfer catalysts (e.g., TBAB) in biphasic systems. Monitor intermediates via LC-MS. For example, competing O-alkylation can be suppressed by pre-activating the benzaldehyde precursor with NaH .

Q. What in vitro assays evaluate its potential biological activity?

- Methodology : Screen for antimicrobial activity using MIC assays (e.g., against E. coli or S. aureus). Assess cytotoxicity via MTT assays on human cell lines. Structural analogs with methoxy/alkoxy groups show moderate bioactivity, suggesting similar testing frameworks .

Q. How to analyze electronic effects of substituents on reactivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.